![molecular formula C18H18N2O B2818644 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile CAS No. 938903-87-8](/img/structure/B2818644.png)

2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

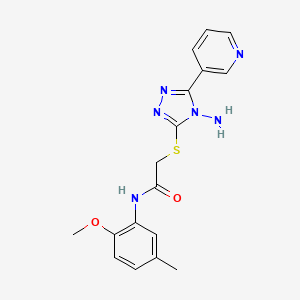

“2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile” is a chemical compound with the molecular formula C18H18N2O . It has a molecular weight of 278.35 . The compound is used for research purposes .

Molecular Structure Analysis

The morpholine ring in the compound adopts a chair conformation with the exocyclic N—C bond in an equatorial orientation . The dihedral angles between the central benzene ring and the morpholine ring (all atoms) and the cyanobenzene ring are 87.87 (7) and 52.54 (7)°, respectively .Physical and Chemical Properties Analysis

The compound has a molecular weight of 278.35 . The storage conditions and boiling point are not specified .Applications De Recherche Scientifique

Heterocyclic Synthesis

Medrasi et al. (2013) explored the synthesis of 1,3-Diaryl-4-aminopyrazole derivatives using benzylcyanide and 4-nitrobenzylcyanide. These compounds were condensed with triethyl orthoformate and morpholine, yielding 2-morpholinylacrylonitriles, which were then used to produce 4-aminopyrazoles through Thorpe-Ziegler cyclization. This study highlights the potential of morpholine derivatives in creating complex heterocyclic structures, which are valuable in medicinal chemistry and material science (Medrasi, Al-Sheikh, & Salaheldin, 2013).

Synthesis of Local Anaesthetics

Oelschläger et al. (1977) reported a novel synthesis route for fomocaine, a potent local anaesthetic, starting from 4-phenoxy-methyl-benzonitrile. This synthesis avoids the C-chloromethylation process, demonstrating the utility of morpholine derivatives in producing medically relevant compounds with improved synthesis routes (Oelschläger, Iglesias-Meier, Götze, & Schatton, 1977).

GABA(B) Receptor Antagonists

Research by Ong et al. (1998) identified morpholin-2-yl-phosphinic acids as potent GABA(B) receptor antagonists in rat brain. These compounds offer a novel class of GABA(B) receptor antagonists, contributing to our understanding of neurotransmission and potential treatments for related disorders (Ong, Kerr, Bittiger, Waldmeier, Baumann, Cooke, & Mickel, 1998).

Coordination Chemistry

In the field of coordination chemistry, morpholine derivatives serve as ligands for the synthesis of complex structures. For instance, Lopez & Keller (1999) synthesized new linear coordination polymers using Cu(I) and 4,7-phenanthroline, demonstrating the influence of solvent and counteranion on the structural formation. These compounds have applications in materials science, catalysis, and molecular electronics (Lopez & Keller, 1999).

Antitumor Activity

Lu et al. (2018) synthesized 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile and evaluated its antitumor activity. The compound exhibited inhibition of cancer cell line proliferation, indicating potential applications in cancer research (Lu, Jin, Ge, Song, Zhao, Guo, Yue, & Li, 2018).

Safety and Hazards

The safety data sheet for a similar compound, “1-[2-(Morpholin-4-ylmethyl)phenyl]methanamine”, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wash thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear protective gloves/clothing/eye protection/face protection . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required .

Orientations Futures

Mécanisme D'action

Mode of Action

It is known that the morpholine ring in the compound adopts a chair conformation with the exocyclic n-c bond in an equatorial orientation . This structural feature may influence its interaction with potential targets.

Pharmacokinetics

Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable .

Result of Action

The compound’s effects at the molecular and cellular level would depend on its specific targets and mode of action, which are currently unknown .

Analyse Biochimique

Biochemical Properties

It is known that the morpholine ring in the compound adopts a chair conformation with the exocyclic N—C bond in an equatorial orientation . This structural feature may influence its interactions with various biomolecules.

Cellular Effects

Molecular Mechanism

Propriétés

IUPAC Name |

2-[4-(morpholin-4-ylmethyl)phenyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c19-13-17-3-1-2-4-18(17)16-7-5-15(6-8-16)14-20-9-11-21-12-10-20/h1-8H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWCZJHLJHUGCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2818568.png)

![(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2818569.png)

![4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B2818571.png)

![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2818573.png)

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2818575.png)

![methyl 2-{4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2818580.png)

![[(1-Ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B2818581.png)

![N-[[1-(Hydroxymethyl)cyclopentyl]methyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2818583.png)